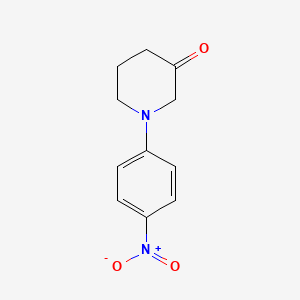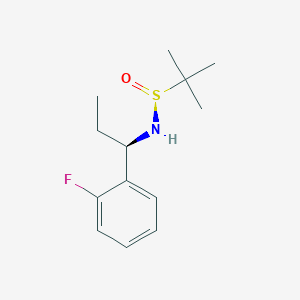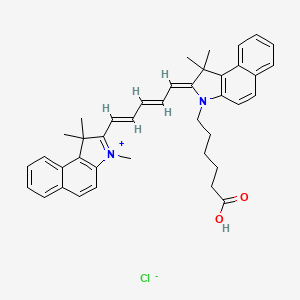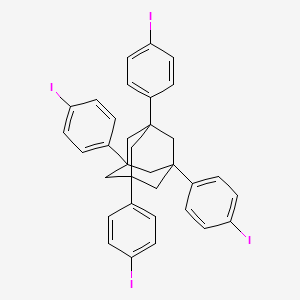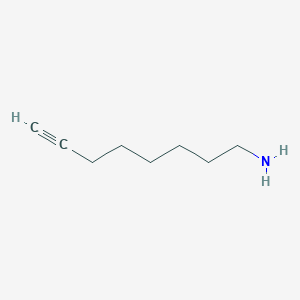
4-Pyridinecarboxamide, 3-bromo-N-methyl-
Descripción general
Descripción
“4-Pyridinecarboxamide, 3-bromo-N-methyl-” is a chemical compound that has been gaining attention in scientific circles due to its potential applications in various fields of research and industry. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Molecular Structure Analysis
The molecular formula of “4-Pyridinecarboxamide, 3-bromo-N-methyl-” is C7H7BrN2O. The molecular weight is 215.05 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- "4-Pyridinecarboxamide, 3-bromo-N-methyl-" and related compounds are used in the synthesis of various chemically significant structures. For instance, 2,5-Pyridinedicarboxamides undergo 1,4-addition with Grignard reagents to yield substituted pyridines, which are valuable in constructing complex molecular frameworks (Schlecker et al., 1995).
- In photochemical reactions, 3-pyridinecarboxamide demonstrates distinct behavior under UV-irradiation, leading to methoxylation and methylation, which are essential for creating various chemical entities (Sugimori & Itoh, 1986).
Drug Synthesis and Antitumor Properties
- Some derivatives of 3-pyridinecarboxamide show potential in the synthesis of compounds with antitumor properties. For example, various 2-substituted-4,6-diaryl-3-pyridinecarboxamides have been synthesized and demonstrate considerable in vitro antitumor properties, indicating their significance in medicinal chemistry (Girgis, Hosni, & Barsoum, 2006).
Biochemical Studies
- The molecule and its derivatives are studied for their conformation and behavior in various solvents, providing insights into their potential applications in biochemical research (Singha & Sathyanarayana, 1998).
Applications in Material Science
- Compounds related to "4-Pyridinecarboxamide, 3-bromo-N-methyl-" have been utilized in the synthesis of new polyamides, which are significant in material science due to their thermal stability and solubility properties (Faghihi & Mozaffari, 2008).
Luminescence and Binding Studies
- Novel aromatic carboxylic acid derivatives of pyridine, like those related to "4-Pyridinecarboxamide, 3-bromo-N-methyl-," have been synthesized and studied for their luminescence properties. These compounds and their complexes, such as Eu(III) and Tb(III), show potent luminescence, indicating their potential use in optical materials and sensors (Tang, Tang, & Tang, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks in the preparation of potent phosphodiesterase type 4 (pde4) inhibitors and benzodiazepine site ligands for human GABA A receptors . These targets play crucial roles in regulating cyclic adenosine monophosphate (cAMP) levels and inhibitory neurotransmission, respectively.
Mode of Action
If it acts similarly to related compounds, it may inhibit PDE4, leading to increased cAMP levels, or bind to the benzodiazepine site on the GABA A receptor, enhancing inhibitory neurotransmission .
Biochemical Pathways
If it acts as a pde4 inhibitor or a gaba a receptor ligand, it could impact the camp signaling pathway or the gabaergic neurotransmission pathway, respectively .
Result of Action
If it acts similarly to related compounds, it could increase cAMP levels or enhance inhibitory neurotransmission, potentially leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-bromo-N-methylpyridine-4-carboxamide .
Propiedades
IUPAC Name |
3-bromo-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYQWCIZSIWSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)

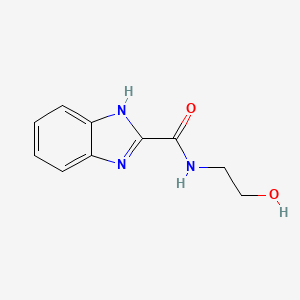
![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)
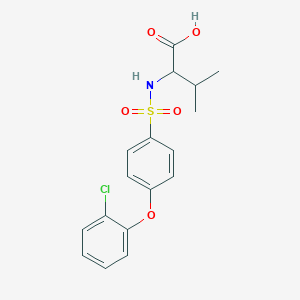
![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
